Molecular Architecture and Chemical Properties of Flumetsulam (Flumetaulam): A Technical Whitepaper
Molecular Architecture and Chemical Properties of Flumetsulam (Flumetaulam): A Technical Whitepaper
Executive Summary
Flumetsulam (frequently documented under the synonym Flumetaulam) is a highly potent, broad-spectrum herbicide belonging to the triazolopyrimidine sulfonanilide class. Engineered for pre- and post-emergence control of broadleaf weeds in major agronomic crops (such as soybeans, maize, and small-grain cereals), its efficacy is driven by the systemic inhibition of Acetolactate Synthase (ALS), a critical enzyme in plant amino acid biosynthesis[1].
This whitepaper provides an in-depth analysis of Flumetsulam’s molecular architecture, physicochemical properties, synthetic pathways, and analytical quantification protocols. It is designed for researchers, formulation scientists, and agrochemical development professionals who require a mechanistic understanding of the compound's behavior in both biological and environmental matrices.
Molecular Architecture & Structural Chemistry
The IUPAC designation for Flumetsulam is N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide . The molecule's architecture is defined by three critical structural motifs:
-
The Triazolopyrimidine Core: This fused bicyclic system provides the primary scaffold that mimics the natural substrates of the ALS enzyme.
-
The Sulfonamide Bridge (-SO₂NH-): This linkage acts as the pharmacophore's hinge. The proton on the sulfonamide nitrogen is highly acidic due to the electron-withdrawing effects of the adjacent sulfonyl group and the flanking aromatic rings.
-
The 2,6-Difluorophenyl Ring: The substitution of fluorine atoms at the ortho positions introduces significant steric hindrance and electronegativity. This restricts the rotational freedom of the molecule, locking it into a conformation that maximizes binding affinity within the hydrophobic pocket of the ALS enzyme.
Physicochemical Properties & Environmental Speciation
Understanding the physicochemical data of Flumetsulam is essential for predicting its environmental fate and optimizing agricultural formulations. The data summarized below highlights the causality between molecular structure and macroscopic behavior [1, 2].
| Property | Value | Causality / Formulation Implication |
| Molecular Formula | C₁₂H₉F₂N₅O₂S | Establishes the core triazolopyrimidine sulfonanilide structure. |
| Molecular Weight | 325.3 g/mol | Optimal mass for systemic translocation within plant xylem and phloem. |
| pKa | 4.6 (Sulfonamide NH) | Weak acid; highly ionized at typical soil pH (>6), increasing soil mobility. |
| LogP (Octanol/Water) | -0.68 (at pH 7) | Hydrophilic in its ionized state, drastically reducing bioaccumulation potential. |
| Water Solubility | 49 mg/L (pH 2.5) 5650 mg/L (pH 7.0) | Solubility increases by >100x at neutral pH due to sulfonamide deprotonation. |
| Melting Point | 251–253 °C | Indicates a highly stable crystalline lattice, requiring specific formulations (e.g., Water Dispersible Granules - WDG). |
| Vapor Pressure | 3.7 × 10⁻⁷ mPa (25 °C) | Non-volatile; minimizes the risk of off-target drift via evaporation. |
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Flumetsulam exerts its phytotoxic effects by acting as a potent, competitive inhibitor of Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine [2].
By binding to the enzyme-substrate complex, Flumetsulam blocks the condensation of two molecules of pyruvate (to form 2-acetolactate) and the condensation of pyruvate with 2-oxobutyrate (to form 2-acetohydroxybutyrate). The subsequent depletion of BCAAs halts protein synthesis, leading to the rapid cessation of cell division and plant death.
Figure 1: Mechanism of Acetolactate Synthase (ALS) inhibition by Flumetsulam.
Chemical Synthesis Workflow
The commercial production of Flumetsulam relies on a highly regioselective, multi-step synthesis that constructs the complex heterocyclic structure before functionalizing it with the difluorophenyl moiety [2].
Step-by-Step Synthesis Protocol
-
Preparation of the Heterocyclic Core: Condense an aminotriazole derivative with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions. This cyclization yields the intermediate 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine.
-
Chlorosulfonation: Treat the pyrimidine intermediate with excess chlorosulfonic acid (ClSO₃H).
-
Causality of Experimental Choice: Temperature control (0–5 °C) is critical here. While the triazolopyrimidine ring is electron-deficient, the controlled low temperature prevents unwanted degradation or over-sulfonation, ensuring the regioselective formation of the sulfonyl chloride strictly at the 2-position.
-
-
Nucleophilic Amidation (Coupling): React the resulting sulfonyl chloride with 2,6-difluoroaniline in an aprotic organic solvent (e.g., dichloromethane).
-
Causality of Experimental Choice: A non-nucleophilic base (such as pyridine or triethylamine) must be added. This base acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing with the weakly nucleophilic 2,6-difluoroaniline for the sulfonyl chloride electrophile.
-
-
Purification: Precipitate the final product by adjusting the pH, followed by recrystallization from a methanol/water mixture to achieve a technical grade purity of >97%.
Figure 2: Step-by-step chemical synthesis workflow of Flumetsulam.
Analytical & Experimental Protocols: HPLC-MS/MS Determination
Accurate quantification of Flumetsulam in environmental matrices (soil and water) requires exploiting its pH-dependent speciation. The following protocol utilizes Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC) [3, 4].
Step-by-Step Analytical Methodology
-
Sample Extraction: Weigh 10 g of homogenized soil or 50 mL of environmental water. Extract with 0.1 M aqueous NaHCO₃.
-
Causality: Flumetsulam’s pKa is 4.6. Extracting with a mild base (NaHCO₃, pH ~8.3) ensures the sulfonamide nitrogen is fully deprotonated. This maximizes aqueous solubility (up to 5650 mg/L) and effectively partitions the analyte away from hydrophobic soil matrices.
-
-
Self-Validating Control Addition: Spike the extract with a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as Flumetsulam-d3.
-
Validation Logic: This creates a self-validating system. The SIL-IS behaves identically to the analyte during extraction and chromatography but is differentiated by mass. It automatically corrects for matrix-induced ion suppression during MS/MS ionization and accounts for any physical extraction losses, ensuring absolute trustworthiness of the final quantification.
-
-
SPE Cleanup: Acidify the extract to pH 2.5 using 1 M HCl, then pass it through a pre-conditioned C18 SPE cartridge.
-
Causality: Acidification represses ionization, converting Flumetsulam back to its lipophilic, un-ionized state (logP 0.21). This ensures strong, hydrophobic retention on the non-polar C18 stationary phase, allowing polar matrix interferences to be washed away.
-
-
Elution & Reconstitution: Elute the retained analyte using 5 mL of methanol. Evaporate to near dryness under a gentle stream of nitrogen at 40 °C and reconstitute in 1 mL of the mobile phase.
-
Chromatographic Separation & Detection: Inject 10 µL onto a C18 monolithic column. Utilize a gradient mobile phase of Acetonitrile and 0.1% Formic Acid in Water. Quantify via tandem mass spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) negative mode, monitoring the specific[M-H]⁻ precursor ion at m/z 324.
References
-
PubChem - Flumetsulam | C12H9F2N5O2S | CID 91759[Link]
-
University of Hertfordshire (AERU) - Flumetsulam (Ref: DE 498) Pesticide Properties Database[Link]
-
Journal of Separation Science - Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography[Link]
-
Journal of Agricultural and Food Chemistry - Development of an Improved Liquid Phase Microextraction Technique and Its Application in the Analysis of Flumetsulam...[Link]
